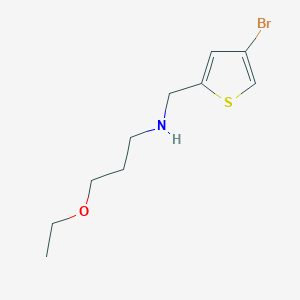

n-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine

Description

Properties

Molecular Formula |

C10H16BrNOS |

|---|---|

Molecular Weight |

278.21 g/mol |

IUPAC Name |

N-[(4-bromothiophen-2-yl)methyl]-3-ethoxypropan-1-amine |

InChI |

InChI=1S/C10H16BrNOS/c1-2-13-5-3-4-12-7-10-6-9(11)8-14-10/h6,8,12H,2-5,7H2,1H3 |

InChI Key |

GAMQLUSZYIPIFL-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNCC1=CC(=CS1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

Formation of the Intermediate: The brominated thiophene is then reacted with an appropriate aldehyde or ketone to form the corresponding intermediate.

Reductive Amination: The intermediate is subjected to reductive amination with 3-ethoxypropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas with palladium catalyst).

Major Products Formed

Substitution: Various substituted thiophene derivatives.

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: De-brominated thiophene derivatives.

Scientific Research Applications

N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Brominated Aromatic Systems

a. 4-(4-Bromothiophen-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT155)

- Structure: Contains a 4-bromothiophene fused into a cyclopentaquinoline scaffold, with a sulfonamide group.

- Key Differences : The fused ring system in GAT155 increases rigidity and complexity compared to the linear propan-1-amine chain in the target compound. Sulfonamide groups often enhance binding to enzymes (e.g., carbonic anhydrases), whereas the primary amine in the target compound may favor interactions with neurotransmitter receptors.

- Synthesis : GAT155 is synthesized via a multicomponent reaction using indium chloride, highlighting a divergent synthetic pathway compared to the target compound’s likely alkylation or reductive amination steps .

b. 3-(4-Bromophenyl)-N,N-dimethyl-3-pyridin-3-ylpropan-1-amine

- Structure : Features a bromophenyl group and a tertiary amine with pyridine substitution.

- Key Differences: The bromophenyl group (vs. The tertiary amine and pyridine substituent may enhance lipophilicity compared to the target compound’s primary amine and ethoxy group .

c. 1-(3-Bromophenyl)ethylamine

- Structure : Substituted bromophenyl group at the 3-position, with a branched allylamine chain.

- Key Differences : The 3-bromophenyl substitution (vs. 4-bromothiophene) may sterically hinder interactions with planar binding sites. The allylamine group could confer different reactivity or metabolic pathways compared to the ethoxypropan-1-amine chain .

Impact of Substituents on Physicochemical Properties

- Bromine Position : 4-Bromothiophene (target) vs. 3-bromophenyl () affects electronic distribution and steric interactions.

- Amine Classification : Primary amines (target) typically exhibit higher reactivity and hydrogen-bonding capacity than tertiary amines ().

- Solubility Modifiers : Ethoxy groups (target, ) improve water solubility compared to alkyl or aryl substituents (e.g., ’s allylamine).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.